molecular formula C9H11NO2 B052950 Ethyl 3-pyridylacetate CAS No. 39931-77-6

Ethyl 3-pyridylacetate

Cat. No. B052950
CAS RN: 39931-77-6
M. Wt: 165.19 g/mol
InChI Key: RPWXYCRIAGBAGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-pyridylacetate and its derivatives involves multiple steps, incorporating various moieties to explore its biological activities. For instance, the efficient synthesis of heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which involves linking a 2-pyridyl ring with different moieties such as thiosemicarbazide and 1,2,4-triazole, showcases the versatility in the synthesis process of related compounds (Szulczyk et al., 2017).

Molecular Structure Analysis

The molecular structure of Ethyl 3-pyridylacetate and its derivatives has been extensively studied using various spectroscopic methods. X-ray crystallography confirmed the structures of some synthesized compounds, providing detailed insights into their molecular geometry (Szulczyk et al., 2017).

Chemical Reactions and Properties

Ethyl 3-pyridylacetate participates in various chemical reactions, illustrating its reactivity and utility in synthetic chemistry. For example, its reaction with conjugated 1,3-dienes under mild conditions without Lewis acid catalysts produces cycloadducts, demonstrating its potential in cycloaddition reactions (Alves et al., 2004).

Scientific Research Applications

  • Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives : This study involved synthesizing novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate). These compounds were tested for their antibacterial, antifungal, and antiviral properties, especially against HIV-1 (Szulczyk et al., 2017).

  • Synthesis of Benz[b]indolizinies and Related Compounds : Ethyl 2-pyridylacetate was used in reactions with various quinones to synthesize benz[b]indolizines, a class of compounds with potential medicinal applications (Dalton & Teitei, 1969).

  • Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate : Demonstrated a scalable synthesis method for ethyl (R)-piperidine-3-acetate from 3-pyridylacetic acid, which has potential applications in pharmaceutical synthesis (Zhu et al., 2012).

  • An Expedient Phosphine-Catalyzed [4 + 2] Annulation : This study showed that ethyl 2-methyl-2,3-butadienoate could undergo annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This has implications in organic synthesis and drug development (Zhu, Lan & Kwon, 2003).

  • CONDENSATION OF ETHYL 3‐PYRIDYLACETATE WITH ETHYL PHENYLPROPIOLATE : This research involved the condensation of ethyl 3-pyridylacetate with ethyl phenylpropiolate to produce various salicylate derivatives, important in the field of organic chemistry (Al-Jallo & Al-Azawi, 1977).

Safety And Hazards

Ethyl 3-pyridylacetate is considered hazardous. It is irritating to eyes, respiratory system, and skin . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective equipment . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

ethyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWXYCRIAGBAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192984
Record name 3-Pyridineacetic acid, ethyl ester
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-pyridylacetate

CAS RN

39931-77-6
Record name 3-Pyridineacetic acid, ethyl ester
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Record name 3-Pyridineacetic acid, ethyl ester
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Record name Ethyl 3-pyridylacetate
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Record name 3-Pyridineacetic acid, ethyl ester
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Record name Ethyl 3-pyridylacetate
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Record name ETHYL 3-PYRIDYLACETATE
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Synthesis routes and methods

Procedure details

To a solution of 3-pyridylacetic acid hydrochloride (40 g, 230.41 mmol) in ethanol (90 mL) was added sulfuric acid (73 g, 744.3 mmole, 98%) under N2. The reaction mixture was refluxed for 4 h, then cooled to rt. Ammonium hydroxide (250 mL, 25%) was added and extracted with DCM (500 mL) twice, dried over sodium sulfate, concentrated to afford the title product (33 g),
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
DR Bragg, DG Wibberley - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… with benzaldehyde in the presence of acetic anhydride to yield ethyl a-4’-pyridylcinnamate and that by Hartmann and Bosshard of the sodio-derivative of ethyl 3-pyridylacetate with …
Number of citations: 19 pubs.rsc.org
A Novelli, JR Barrio, H Huidobro - Journal of Medicinal Chemistry, 1969 - ACS Publications
… l,3-bis(3-pyridyl)propanom- (Hie) resulting from self-condensation of ethyl 3-pyridylacetate … the only condensation product obtained from ethyl nicotinate and ethyl 3-pyridylacetate. …
Number of citations: 2 pubs.acs.org
RL Malan, PM Dean - Journal of the American Chemical Society, 1947 - ACS Publications
While studying intermediates leadingto the synthesis of certain azabicyclics, a scheme was de-vised whereby quinuciidme might be prepared from 4-pyridylacetic acid. This acid could …
Number of citations: 42 pubs.acs.org
HN Al‐Jallo, FN Al‐Azawi - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… Ethyl phenylpropiolate reacted with ethyl 3-pyridylacetate in the presence of sodium ethoxide … In this paper we report the use of ethyl 3-pyridylacetate in a similar condensation reaction …
Number of citations: 2 onlinelibrary.wiley.com
RA Jones, AR Katritzky - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… Ethyl 2-pyridylacetate I-Methylpyrid-2-one ethoxycarbonylmethide Ethyl 3-pyridylacetate … Ethyl 2-pyridylacetate 1-Nethylpyrid-2-0110 ethoxycarbonylrnethide Ethyl 3-pyridylacetate …
Number of citations: 6 www.publish.csiro.au
J AL, FN AL AZAWI - 1977 - pascal-francis.inist.fr
Keyword (fr) REACTION CONDENSATION HETEROCYCLE AZOTE CYCLE 6 CHAINONS HYDROXYESTER DIACIDE CARBOXYLIQUE COMPOSE ACETYLENIQUE REACTION …
Number of citations: 0 pascal-francis.inist.fr
PD O'Shea, C Chen, W Chen, P Dagneau… - The Journal of …, 2005 - ACS Publications
… Activation of alcohol 3b via formation of the corresponding p-toluenesulfonate followed by an unprecedented displacement with the lithium enolate of ethyl 3-pyridylacetate N-oxide 4a …
Number of citations: 62 pubs.acs.org
GT Lowen, MR Almond… - Journal of heterocyclic …, 1992 - Wiley Online Library
… [7], a 1.0 M solution of lithium aluminum hydride in diethyl ether (141 ml, 0.14 mole) was added dropwise over 40 minutes to a stirred solution of ethyl 3-pyridylacetate (25.0 g, 0.15 mole…
Number of citations: 3 onlinelibrary.wiley.com
MP Mertes, RF Borne, LE Hare - Journal of Heterocyclic …, 1968 - Wiley Online Library
… was unexpected in view of the reported formation of the V-oxide of ethyl 3-pyridylacetate under the same conditions with no observed hydrolysis (11). Attention was again turned to the …
Number of citations: 6 onlinelibrary.wiley.com
R Kumar, S Rathy, AK Hajare, YB Surase… - Bioorganic & medicinal …, 2012 - Elsevier
… The 3′-N-ethyl 2-pyridylacetate and 3′-N-ethyl 3-pyridylacetate series were also found to have inferior activity. Therefore, the 2-pyridylacetate series with 3′-N-allyl was investigated …
Number of citations: 17 www.sciencedirect.com

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